
1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound has been found to possess several biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that the antitumor activity of this compound may be due to its ability to induce apoptosis in cancer cells. It has also been suggested that the antimicrobial activity of this compound may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, bacteria, and fungi. In addition, this compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline in lab experiments include its ability to inhibit the growth of cancer cells, bacteria, and fungi. In addition, this compound has been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of inflammatory diseases. In addition, further studies are needed to determine the toxicity and safety of this compound in vivo. Finally, the development of new synthetic methods for this compound may lead to the discovery of more potent analogs with improved biological activities.
Métodos De Síntesis
The synthesis of 1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 2-bromo-6-methylpyridine-3-carboxylic acid with cyclohexanone in the presence of a catalyst. The reaction is carried out in a solvent, and the product is obtained after purification. This method has been reported to yield the product in good yield and purity.
Aplicaciones Científicas De Investigación
1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been found to possess antitumor activity against various cancer cell lines. It has also been found to possess antimicrobial activity against several strains of bacteria and fungi. In addition, this compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(2-bromo-6-methylpyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-11-8-9-13(15(17)18-11)16(20)19-10-4-6-12-5-2-3-7-14(12)19/h2-3,5,7-9H,4,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMJEWPXUXQRKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

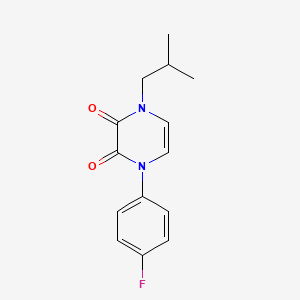
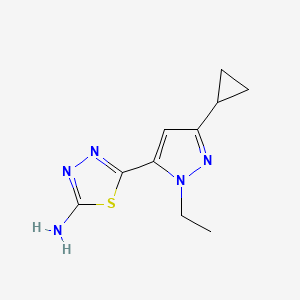
![(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2354471.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)
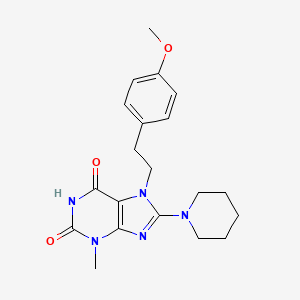
![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2354478.png)
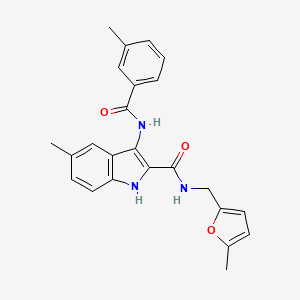
![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2354480.png)
![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2354481.png)
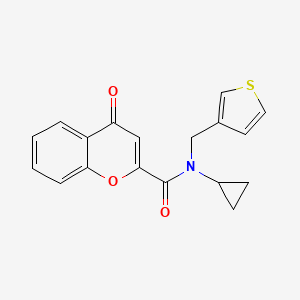
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B2354486.png)

